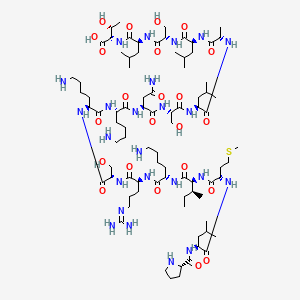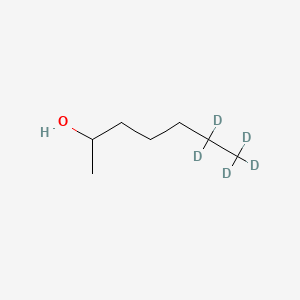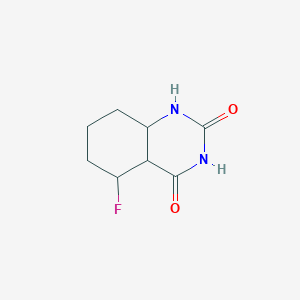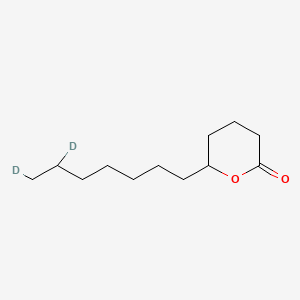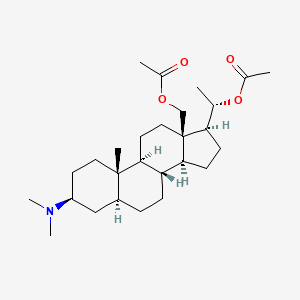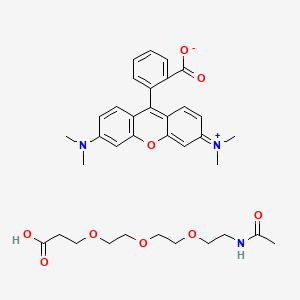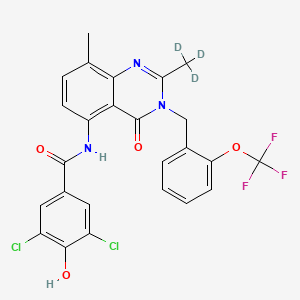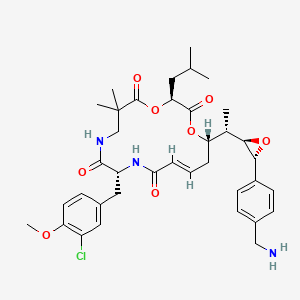
Cryptophycin analog 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cryptophycin analog 1 is a synthetic derivative of cryptophycin, a class of cytotoxic sixteen-membered macrocyclic depsipeptides. This compound was first isolated from cyanobacteria of the genus Nostoc in 1990. This compound exhibits potent antiproliferative activity against drug-resistant cancer cells, making it a promising candidate for chemotherapy .
Méthodes De Préparation
Cryptophycin analog 1 can be synthesized through various synthetic routes. One common method involves the total synthesis of the compound from commercially available starting materials. The synthesis typically involves multiple steps, including the formation of key intermediates and the final macrocyclization step. The reaction conditions often require the use of protecting groups, coupling reagents, and catalysts to achieve high yields and purity .
This may include the use of more efficient catalysts, improved purification techniques, and scalable reaction conditions .
Analyse Des Réactions Chimiques
Cryptophycin analog 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides to introduce different substituents
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of epoxides or hydroxylated derivatives, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
Cryptophycin analog 1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mécanisme D'action
Cryptophycin analog 1 exerts its effects by inhibiting microtubule formation. It binds to tubulin, a protein that is essential for microtubule assembly, and prevents the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells .
The molecular targets of this compound include the vinca domain of tubulin, where it binds and induces conformational changes that inhibit microtubule polymerization. This mechanism of action is similar to that of vinca alkaloids, another class of microtubule inhibitors .
Comparaison Avec Des Composés Similaires
Cryptophycin analog 1 is unique among similar compounds due to its potent cytotoxicity and ability to overcome drug resistance in cancer cells. Some similar compounds include:
Cryptophycin-52: A synthetic analog of cryptophycin-1 that has been investigated in clinical trials for its anticancer properties.
Dolastatin 10: A marine natural product with potent cytotoxicity that is used as a payload in antibody-drug conjugates for targeted cancer therapy.
Maytansine: Another microtubule inhibitor that is used in antibody-drug conjugates for cancer treatment.
This compound stands out due to its high potency and ability to target drug-resistant cancer cells, making it a valuable compound for further research and development in cancer therapy .
Propriétés
Formule moléculaire |
C37H48ClN3O8 |
|---|---|
Poids moléculaire |
698.2 g/mol |
Nom IUPAC |
(3S,10R,13E,16S)-16-[(1S)-1-[(2R,3R)-3-[4-(aminomethyl)phenyl]oxiran-2-yl]ethyl]-10-[(3-chloro-4-methoxyphenyl)methyl]-6,6-dimethyl-3-(2-methylpropyl)-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone |
InChI |
InChI=1S/C37H48ClN3O8/c1-21(2)16-30-35(44)47-28(22(3)32-33(49-32)25-13-10-23(19-39)11-14-25)8-7-9-31(42)41-27(18-24-12-15-29(46-6)26(38)17-24)34(43)40-20-37(4,5)36(45)48-30/h7,9-15,17,21-22,27-28,30,32-33H,8,16,18-20,39H2,1-6H3,(H,40,43)(H,41,42)/b9-7+/t22-,27+,28-,30-,32+,33+/m0/s1 |
Clé InChI |
VGYCIPORVJQZDT-YXCXXXRFSA-N |
SMILES isomérique |
C[C@@H]([C@@H]1C/C=C/C(=O)N[C@@H](C(=O)NCC(C(=O)O[C@H](C(=O)O1)CC(C)C)(C)C)CC2=CC(=C(C=C2)OC)Cl)[C@@H]3[C@H](O3)C4=CC=C(C=C4)CN |
SMILES canonique |
CC(C)CC1C(=O)OC(CC=CC(=O)NC(C(=O)NCC(C(=O)O1)(C)C)CC2=CC(=C(C=C2)OC)Cl)C(C)C3C(O3)C4=CC=C(C=C4)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


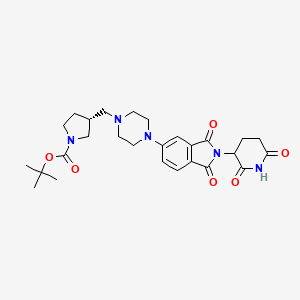
![(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate](/img/structure/B12366524.png)
![4-[4-[[(1R)-6-[2-[2-[[(2R)-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]ethoxy]ethoxy]-1-methyl-1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-3,4-dihydro-2H-isoquinolin-7-yl]oxy]-2-fluorophenyl]benzoic acid](/img/structure/B12366527.png)
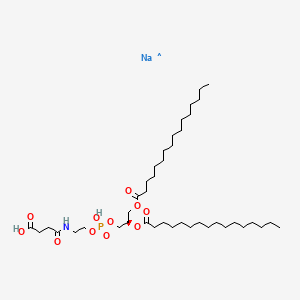
![4-[(1S)-1-amino-2-[[1-(4-chlorophenyl)cyclopropanecarbonyl]amino]ethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide](/img/structure/B12366534.png)
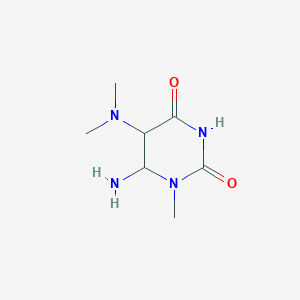
![(3aR,6aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenylmethoxycarbonyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B12366542.png)
